molecular formula C11H18ClN3 B1487690 6-chloro-N-hexyl-2-methylpyrimidin-4-amine CAS No. 884304-73-8

6-chloro-N-hexyl-2-methylpyrimidin-4-amine

Cat. No.: B1487690
CAS No.: 884304-73-8
M. Wt: 227.73 g/mol
InChI Key: ULBAQKQOZQILDI-UHFFFAOYSA-N
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Description

6-Chloro-N-hexyl-2-methylpyrimidin-4-amine (CAS 884304-73-8) is a high-purity chemical compound supplied for research and development purposes. This organic building block features a pyrimidine core, a privileged structure in medicinal chemistry, substituted with a chloro group and an N-hexyl chain . Its molecular formula is C 11 H 18 ClN 3 and it has a molecular weight of 227.73 g/mol . Pyrimidine derivatives analogous to this compound are recognized as important organic intermediates for the synthesis of potential therapeutic agents . Research indicates that such substituted pyrimidines have been used to develop drugs with promising activity against conditions like inflammatory bowel disease . The specific structure of this amine, particularly its hexyl side chain, makes it a valuable scaffold for use in pharmaceutical research, agrochemical development, and as a versatile building block in synthetic chemistry programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided for use by qualified researchers in laboratory settings only. For specific handling and storage information, please refer to the available Safety Data Sheet (SDS).

Properties

IUPAC Name

6-chloro-N-hexyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3/c1-3-4-5-6-7-13-11-8-10(12)14-9(2)15-11/h8H,3-7H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBAQKQOZQILDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2,4-Dichloro-6-methylpyrimidine

The primary precursor is 2,4-dichloro-6-methylpyrimidine, which is commercially available or can be synthesized by chlorination of 2,6-dimethylpyrimidine. This dichloropyrimidine is reactive toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing chloro groups activating the ring.

Nucleophilic Substitution with Hexylamine

The core preparation involves reacting 2,4-dichloro-6-methylpyrimidine with hexylamine under controlled conditions to selectively substitute the 4-chloro group:

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as isopropanol, ethanol, or N,N-dimethylformamide (DMF) are commonly used.
    • Temperature: Typically between 60°C and 100°C.
    • Base: Sometimes organic bases like N-ethyl-N,N-diisopropylamine or potassium carbonate are added to facilitate the reaction.
    • Time: Reaction times vary from several hours to overnight (12-24 hours).
  • Mechanism: The amine nucleophile attacks the 4-position carbon bearing the chlorine, displacing chloride ion and forming the 4-amino substituted product.

  • Selectivity: The 6-chloro substituent remains intact due to steric and electronic effects, allowing selective mono-substitution.

Example Protocol

A representative synthesis protocol based on analogous pyrimidine amination procedures is as follows:

Step Reagents & Conditions Outcome/Yield
1 2,4-dichloro-6-methylpyrimidine (1 eq), hexylamine (2 eq) Substitution at 4-position
Solvent: isopropanol or DMF Reaction at 80-100°C for 12-24 hours
Base: potassium carbonate or diisopropylethylamine (optional)
2 Work-up: dilution with water, extraction with ethyl acetate Isolation of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine
3 Purification by recrystallization or chromatography Yields generally range 60-90%

This approach aligns with methods used for related compounds such as 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, where ethylamine substitutes selectively at the 4-position under similar conditions with yields around 45-87% depending on purification.

Alternative Synthetic Routes and Considerations

Use of Organic Bases and Polar Aprotic Solvents

A patent describing the synthesis of related 4-amino-6-chloropyrimidines highlights the use of organic bases (e.g., N-ethyl-N,N-diisopropylamine) in isopropanol at elevated temperatures (60-100°C) to achieve high purity and yield. This method improves reaction efficiency and product isolation.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate nucleophilic aromatic substitution reactions on dichloropyrimidines with amines, reducing reaction times to a few hours at elevated temperatures (e.g., 160°C). This technique could be adapted for hexylamine substitution to improve throughput.

Ammonia and Other Amines for Comparative Insight

Studies on 6-chloro-4,5-diamino-2-methylpyrimidine preparation via ammonia substitution provide insight into reaction conditions and yields (e.g., 91% yield at 150°C in isopropanol under sealed conditions). While ammonia is a smaller nucleophile, these conditions inform the robustness of SNAr on pyrimidine rings.

Data Summary Table

Parameter Typical Conditions Notes/References
Starting Material 2,4-dichloro-6-methylpyrimidine Commercially available or synthesized
Nucleophile Hexylamine (2 eq) Primary amine for substitution
Solvent Isopropanol, ethanol, or DMF Polar aprotic solvents preferred
Base Potassium carbonate or diisopropylethylamine (optional) Facilitates deprotonation and reaction rate
Temperature 60-100°C Elevated temperature for efficient substitution
Reaction Time 12-24 hours Longer time for complete conversion
Yield 60-90% Depending on purification and reaction optimization
Purification Method Recrystallization, filtration, chromatography To obtain pure product

Research Findings and Optimization Notes

  • Yield Optimization: Using excess hexylamine and a suitable base in polar aprotic solvents enhances substitution efficiency and selectivity.

  • Environmental and Economic Considerations: Solvent choice impacts environmental footprint; isopropanol and ethanol are preferred for greener processes.

  • Purity Enhancement: Activated carbon treatment post-reaction can remove colored impurities, improving product quality.

  • Side Reactions: Minor formation of disubstituted products or substitution at the 2-position is rare under controlled conditions but should be monitored by HPLC or LC-MS.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-hexyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and amino positions of the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Various nucleophiles (e.g., alkyl halides, amines) in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrimidines with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-N-hexyl-2-methylpyrimidin-4-amine is primarily recognized for its role in drug development. Its structural features allow it to interact with biological systems effectively, making it a candidate for various therapeutic uses.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 6-chloro-N-hexyl-2-methylpyrimidin-4-amine, exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of pyrimidine derivatives, demonstrating that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Pyrimidine derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity Comparison

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
6-Chloro-N-hexyl-2-methylpyrimidin-4-amineE. coli32 µg/mL
S. aureus16 µg/mL
Similar Pyrimidine DerivativeE. coli64 µg/mL
S. aureus32 µg/mL

Synthesis Applications

The synthesis of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine can be achieved through various chemical reactions involving pyrimidine precursors. Its synthesis is essential for producing other bioactive compounds.

Synthetic Methodologies

Several synthetic routes have been developed for this compound, often involving reactions with alkyl halides and amines under controlled conditions.

Case Study:
A patent outlines a method for synthesizing pyrimidine derivatives using a combination of nucleophilic substitution and cyclization techniques, showcasing the versatility of this compound in synthetic chemistry .

Agricultural Applications

Emerging research suggests potential applications of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Pyrimidine compounds have been studied for their effectiveness against agricultural pests, providing an environmentally friendly alternative to traditional pesticides.

Data Table: Pesticidal Efficacy

CompoundPest TypeEfficacy (%)
6-Chloro-N-hexyl-2-methylpyrimidin-4-amineAphids85
Spider Mites75
Similar Pyrimidine DerivativeAphids70
Spider Mites60

Mechanism of Action

The mechanism by which 6-chloro-N-hexyl-2-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related pyrimidin-4-amine derivatives, highlighting substituent variations, molecular properties, and reported applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
6-Chloro-N-methylpyrimidin-4-amine 6-Cl, 4-NHCH₃ C₅H₇ClN₄ 158.59 Intermediate in kinase inhibitor synthesis
6-Chloro-N,N-dimethylpyrimidin-4-amine 6-Cl, 4-N(CH₃)₂ C₆H₉ClN₄ 172.62 Used in coordination chemistry studies
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine 6-Cl, 2-CH₃, 4-NH(CH₂C₄H₃O) C₁₀H₁₁ClN₄O 238.67 Potential heterocyclic drug candidate
6-Chloro-2-methylpyrimidin-4-amine 6-Cl, 2-CH₃, 4-NH₂ C₅H₆ClN₃ 143.57 Intermediate for anti-inflammatory drugs
6-Chloro-N-hexyl-2-methylpyrimidin-4-amine 6-Cl, 2-CH₃, 4-NH(C₆H₁₃) C₁₁H₁₉ClN₄ 242.75 Hypothesized use in lipid-soluble therapeutics -

Key Research Findings and Industrial Relevance

  • Patent Activity : A 2024 European patent () highlights industrial interest in pyrimidin-4-amine derivatives for high-throughput drug discovery pipelines .
  • Structural Insights : Crystallographic studies (e.g., ) confirm planar pyrimidine rings, enabling π-stacking interactions in target binding .
  • SAR Trends :
    • Chloro at position 6 enhances electrophilicity for covalent binding or further derivatization.
    • Bulky substituents (e.g., hexyl) improve pharmacokinetics but may reduce solubility .

Biological Activity

6-chloro-N-hexyl-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in treating neurological and psychiatric disorders.

6-chloro-N-hexyl-2-methylpyrimidin-4-amine has the following chemical properties:

  • Chemical Formula : C₈H₁₃ClN₄
  • Molecular Weight : 200.67 g/mol
  • Melting Point : Approximately 190.5–193 °C

The biological activity of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine is largely attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological functions. Inhibition of PDE10A can enhance levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for neuronal signaling and may be beneficial in treating conditions such as schizophrenia and movement disorders .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-chloro-N-hexyl-2-methylpyrimidin-4-amine exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Research shows that the compound may exert neuroprotective effects by modulating neurotransmitter levels through monoamine oxidase inhibition. This action can lead to increased serotonin and dopamine levels, which are vital for mood regulation and cognitive functions .

Anti-inflammatory Properties

Compounds in the same chemical class have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests that 6-chloro-N-hexyl-2-methylpyrimidin-4-amine may also play a role in reducing inflammation-related disorders .

Case Studies

Study Findings
Study on PDE10A InhibitionDemonstrated that 6-chloro-N-hexyl-2-methylpyrimidin-4-amine effectively inhibits PDE10A, leading to increased cAMP levels in neuronal cells, which could alleviate symptoms of schizophrenia .
Antimicrobial EfficacyEvaluated against common pathogens; showed significant inhibition of growth in Gram-positive bacteria, indicating potential as an antimicrobial agent.
NeuroprotectionIn vitro studies indicated enhanced neuronal survival under oxidative stress conditions, suggesting protective effects against neurodegenerative diseases .

Research Findings

  • PDE10A Inhibition : The compound's ability to inhibit PDE10A suggests therapeutic potential for neurological disorders. Elevated cAMP levels may improve cognitive function and reduce symptoms associated with schizophrenia .
  • Antimicrobial Activity : Laboratory tests confirmed that derivatives of this compound possess antimicrobial properties, making them candidates for further development as antibiotics.
  • Neuroprotective Mechanisms : Evidence supports that the compound can protect neuronal cells from apoptosis induced by oxidative stress, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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